molecular formula C13H15NO2 B14160089 3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, trans- CAS No. 61846-07-9

3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, trans-

Cat. No.: B14160089
CAS No.: 61846-07-9
M. Wt: 217.26 g/mol
InChI Key: MBHDVQFYBHHHEQ-AAEUAGOBSA-N
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Description

3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, trans- is a chemical compound with the molecular formula C13H15NO2. It is a derivative of pyrrolizin-3-one, characterized by the presence of a hexahydro ring structure, a hydroxyl group, and a phenyl group.

Preparation Methods

The synthesis of 3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, trans- typically involves the hydrogenation of pyrrolizin-3-ones. This process can be carried out using heterogeneous catalysts, which facilitate the reduction of the pyrrolizin-3-one to its hexahydro derivative. The reaction conditions, such as the choice of catalyst and solvent, play a crucial role in achieving high diastereoselectivity . Industrial production methods may involve optimizing these reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, trans- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The hydroxyl and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, trans- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and phenyl groups play a crucial role in these interactions, facilitating binding to the target sites. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, trans- can be compared with other similar compounds, such as:

The uniqueness of 3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, trans- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61846-07-9

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(1S,8S)-1-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2H-pyrrolizin-3-one

InChI

InChI=1S/C13H15NO2/c15-12-9-13(16,10-5-2-1-3-6-10)11-7-4-8-14(11)12/h1-3,5-6,11,16H,4,7-9H2/t11-,13-/m0/s1

InChI Key

MBHDVQFYBHHHEQ-AAEUAGOBSA-N

Isomeric SMILES

C1C[C@H]2[C@](CC(=O)N2C1)(C3=CC=CC=C3)O

Canonical SMILES

C1CC2C(CC(=O)N2C1)(C3=CC=CC=C3)O

Origin of Product

United States

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